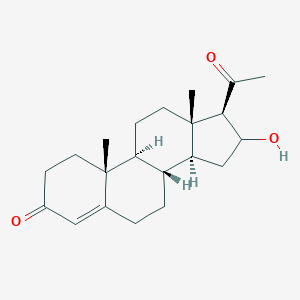

16-Hydroxyprogesterone

Description

Overview of 16-Hydroxyprogesterone as an Endogenous Steroid Metabolite

This compound (16-OHP) is an endogenous steroid that functions as a metabolite of progesterone (B1679170). wikipedia.org It is produced in smaller quantities compared to its more widely known isomer, 17α-hydroxyprogesterone (17α-OHP). wikipedia.org The synthesis of 16-OHP occurs in steroidogenic tissues such as the adrenal glands, testes, and ovaries through the action of specific enzymes. wikipedia.org During pregnancy, it is also synthesized in the fetal liver and placenta. wikipedia.org

While its physiological relevance has been questioned due to its presence in micromolar concentrations, 16-OHP can accumulate in target tissues, suggesting a potential role in the reproductive system, mammary gland development, and the cardiovascular and central nervous systems. wikipedia.org It is considered a minor product of progesterone metabolism and, unlike some other steroid intermediates, does not appear to be further metabolized in steroidogenic tissues. wikipedia.orgresearchgate.net Research indicates that 16-OHP can be detected in both serum and urine. researchgate.net

The formation of 16-OHP involves the hydroxylation of progesterone at the 16th carbon position. ontosight.ai This reaction is primarily catalyzed by cytochrome P450 enzymes, particularly CYP17A1. wikipedia.orgresearchgate.net Studies have shown that the adult adrenal gland is a source of 16α-hydroxyprogesterone. oup.com

Significance in Broader Steroid Hormone Biosynthetic Pathways

This compound holds a significant position as an intermediate in the complex network of steroid hormone biosynthesis. ontosight.aiontosight.ai It is derived from progesterone, a key hormone in the menstrual cycle and pregnancy, through a hydroxylation process. ontosight.ai The enzymes responsible for this conversion are primarily from the cytochrome P450 family. ontosight.ai

One of the key roles of 16-OHP is serving as a precursor for the synthesis of other steroid hormones, most notably estriol, a major estrogen produced during pregnancy. ontosight.ai This highlights its importance in endocrine pathways related to reproduction. ontosight.ai While it is a metabolite of progesterone, it is generally considered an end-metabolite in steroidogenic tissues, meaning it is not typically converted further into other steroids like androgens or corticosteroids within these tissues. wikipedia.orgresearchgate.net

However, the metabolism of 16-OHP can occur in peripheral tissues. Research has identified novel steroids that are metabolites of 16α-hydroxyprogesterone, indicating its participation in further metabolic pathways outside of the primary steroidogenic glands. nih.gov For instance, it can be metabolized by enzymes such as SRD5A and AKR1C2. nih.gov The balance between 16α-OHP and other steroid metabolites, such as 11-deoxycorticosterone, may serve as an early indicator of imbalances in the mineralocorticoid and glucocorticoid pathways during pregnancy. researchgate.net

The enzymatic conversion of progesterone can lead to various hydroxylated products. Besides 16α-hydroxylation, other pathways include the formation of 17α-hydroxyprogesterone and 21-hydroxyprogesterone. nih.gov The enzyme CYP17A1 is notable for its dual activity, producing both 17α-hydroxyprogesterone and 16α-hydroxyprogesterone from progesterone. researchgate.net

Isomeric Forms and Stereochemical Considerations in Biological Activity

The stereochemistry of this compound is a critical factor in its biological function. The hydroxyl group at the 16th carbon of the steroid nucleus can exist in two different spatial orientations, designated as alpha (α) or beta (β). ontosight.aiontosight.ai This seemingly small difference in three-dimensional structure significantly impacts how the molecule interacts with enzymes and receptors, leading to different biological activities. ontosight.ai

The (16α)-isomer, 16α-hydroxyprogesterone (16α-OHP), is the more extensively studied form. wikipedia.orgontosight.aiontosight.ai Research has shown that 16α-OHP can bind to and act as an agonist for both isoforms of the human progesterone receptor (PR-A and PR-B). wikipedia.orgresearchgate.netnih.gov Its affinity for these receptors is notable, being approximately 67% and 43% of progesterone's affinity for PR-A and PR-B, respectively. wikipedia.org Furthermore, 16α-OHP and its metabolite, 16α-hydroxy-dihydroprogesterone (16OH-DHP4), have been found to be weak partial agonists of the androgen receptor. nih.gov

In contrast, the (16β)-isomer is another stereoisomer produced during the hydroxylation of progesterone. ontosight.ai The specific spatial arrangement of the hydroxyl group in the beta position influences its biological role, which is also an area of scientific investigation. ontosight.ai

The importance of distinguishing between steroid isomers is crucial in clinical diagnostics. For example, in conditions like congenital adrenal hyperplasia (CAH), various hydroxylated progesterone isomers, including 16α-OHP, can be elevated. eur.nl Therefore, analytical methods used for diagnosis must be able to accurately separate these isomers to avoid misinterpretation of results. eur.nl

Structure

3D Structure

Properties

CAS No. |

14264-44-9 |

|---|---|

Molecular Formula |

C21H30O3 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18?,19+,20+,21+/m1/s1 |

InChI Key |

LOVNYFVWYTXDRE-WMSSUOLPSA-N |

SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Isomeric SMILES |

CC(=O)[C@H]1C(C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |

Canonical SMILES |

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Synonyms |

16 alpha-hydroxyprogesterone 16-hydroxyprogesterone 16-hydroxyprogesterone, (16alpha)-isomer 16-hydroxyprogesterone, (16beta)-isomer 16-hydroxyprogesterone, (9beta,10alpha,16alpha)-isomer 16-hydroxyprogesterone, 4-(14)C-labeled cpd (16alpha)-isome |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 16 Hydroxyprogesterone

Precursor Progesterone (B1679170) and Hydroxylation Reactions

The journey to 16-Hydroxyprogesterone begins with its precursor, progesterone . ontosight.aiwikipedia.org This pivotal steroid hormone undergoes a crucial chemical modification known as hydroxylation, where a hydroxyl (-OH) group is added to its 16th carbon atom. ontosight.aiwikipedia.org This reaction is a key step in the metabolic pathway of progesterone and gives rise to this compound. ontosight.aiwikipedia.org While progesterone is also a precursor to other vital hormones like cortisol and aldosterone (B195564), the 16-hydroxylation pathway represents a distinct metabolic route. wikipedia.orgrupahealth.com

Role of Cytochrome P450 Enzymes in 16-Hydroxylation

The hydroxylation of progesterone is not a spontaneous event; it is orchestrated by a family of enzymes known as cytochrome P450s . ontosight.ai These enzymes are essential for the metabolism of a wide array of substances, including steroids.

Human Cytochrome P450 17α-Hydroxylase/17,20-Lyase (CYP17A1) as a Key Hydroxylase

At the heart of this compound synthesis lies a specific cytochrome P450 enzyme: cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) . wikipedia.orgresearchgate.netnih.gov This enzyme is a critical player in steroidogenesis, the process of creating steroid hormones. wikipedia.org While its name highlights its 17α-hydroxylase and 17,20-lyase activities, CYP17A1 also exhibits a significant capacity for 16α-hydroxylation. wikipedia.orgresearchgate.netnih.gov In fact, the metabolism of progesterone by CYP17A1 results in the formation of both 17α-hydroxyprogesterone (17-OHP) and 16α-hydroxyprogesterone (16-OHP) in humans. researchgate.netnih.gov

Specificity and Dual Activity of CYP17A1 Towards Progesterone

CYP17A1 demonstrates a fascinating dual activity when it interacts with progesterone, catalyzing both 16α- and 17α-hydroxylation. researchgate.netoup.comnih.gov Studies have shown that both of these reactions occur at the same active site within the enzyme. nih.gov The ratio of 16-OHP to 17-OHP production by human CYP17A1 is reported to be between 1:2 and 1:4. researchgate.net This ratio remains constant because the enzyme's affinity (Km) for progesterone is the same for both hydroxylation reactions. However, the maximum rate of reaction (Vmax) for the production of 17-OHP is approximately twice as high as that for 16-OHP. researchgate.netresearchgate.net Interestingly, while CYP17A1 can further metabolize 17α-hydroxypregnenolone, it shows very low C-17,20-lyase activity towards progesterone, 17α-hydroxyprogesterone, and 16α-hydroxyprogesterone, meaning these are not readily converted into C19 steroids. oup.comnih.gov

Influence of Specific Amino Acid Residues on Enzymatic Catalysis (e.g., Ala105 in CYP17A1)

The specific activity of CYP17A1 is influenced by its unique structure, right down to the level of individual amino acids. Research has identified a single amino acid residue, Alanine at position 105 (Ala105) , as a key determinant of the enzyme's 16α-hydroxylase activity in humans. researchgate.netresearchgate.net The presence of Ala105 in human and chimpanzee CYP17A1 allows for greater movement of the progesterone substrate within the active site, which in turn facilitates hydroxylation at the C16 position. researchgate.netrcsb.org In contrast, other species such as baboons, goats, pigs, and cows have a Leucine at this position, which appears to favor 17α-hydroxylation. researchgate.net This highlights how a subtle change in the enzyme's primary structure can significantly alter its catalytic function.

Tissue-Specific Biosynthesis of this compound

The production of this compound is not uniform throughout the body but is concentrated in specific tissues where steroidogenesis occurs.

Testicular and Ovarian Synthesis

The primary pathway for the formation of 16α-hydroxyprogesterone (16α-OHP) in the testes and ovaries involves the hydroxylation of progesterone. wikipedia.org This reaction is predominantly catalyzed by the enzyme Cytochrome P450 17α-hydroxylase/17,20-lyase, commonly known as CYP17A1. nih.gov

In steroidogenic tissues, CYP17A1 is a key enzyme that metabolizes progesterone, resulting in the formation of both 17α-hydroxyprogesterone (17α-OHP) and 16α-OHP. nih.gov While 17α-OHP is a crucial precursor for the synthesis of androgens and corticosteroids, 16α-OHP is generally considered a terminal metabolite within these tissues, as it is not typically metabolized further down the steroidogenic pathway. nih.govresearchgate.net

Research indicates that the production ratio of 16α-OHP to 17α-OHP by human CYP17A1 is relatively constant, estimated to be between 1:2 and 1:4. researchgate.net This consistency is attributed to the enzyme having the same Michaelis constant (Kₘ) for both the 16α- and 17α-hydroxylation of progesterone. However, the maximum reaction velocity (Vₘₐₓ) for the formation of 17α-OHP is approximately twice as high as that for 16α-OHP production. researchgate.net Studies have also highlighted the role of specific amino acid residues within the CYP17A1 enzyme, such as Ala105 in the human enzyme, in influencing the 16α-hydroxylation reaction. nih.gov In contrast, research on the bovine form of CYP17A1 suggested other residues (L206, V366, V483) were more influential in the formation of the 16α-hydroxyprogesterone side product. nih.gov

In the context of ovarian function, theca cells are responsible for producing 17α-hydroxyprogesterone and androgens during the follicular phase of the menstrual cycle. nih.gov A subset of these theca cells expresses both CYP17A1 and HSD3B2, enabling the synthesis of 17α-hydroxyprogesterone. nih.gov While the primary focus is often on the Δ5 pathway for estradiol (B170435) synthesis, the machinery for progesterone and its metabolites, like 16α-OHP, is present. nih.gov Furthermore, evidence suggests that 16α-hydroxyprogesterone can accumulate in immature testes. researchgate.net

Table 1: Key Enzymes in Testicular and Ovarian Synthesis of 16α-Hydroxyprogesterone

| Enzyme | Substrate | Product | Location |

| CYP17A1 | Progesterone | 16α-Hydroxyprogesterone | Testes, Ovaries wikipedia.orgnih.gov |

Fetal-Placental Unit and Hepatic Synthesis During Pregnancy

During pregnancy, the biosynthesis of 16α-hydroxyprogesterone involves the coordinated activity of the fetal-placental unit and the fetal liver. The placenta is a major site of progesterone production, which then serves as a precursor for various steroid metabolites in both the mother and the fetus. hormonebalance.org

The fetal liver plays a crucial role in steroid metabolism, possessing significant 16α-hydroxylase activity. hormonebalance.orgnih.gov Progesterone, secreted by the placenta, is hydroxylated at the 16α position by the fetal liver. who.int This process is catalyzed by hepatic cytochrome P450 enzymes, including CYP3A4 and CYP1A1. wikipedia.org The resulting 16α-hydroxyprogesterone is then subject to further metabolism within the fetus, where it is extensively reduced at the C20 position and in the A and B rings. who.int These metabolites can also be conjugated with sulfuric and glucuronic acids. who.int

The fetal adrenal glands also contribute to steroidogenesis by converting pregnenolone (B344588) to 17α-hydroxypregnenolone and subsequently to dehydroepiandrosterone (B1670201) (DHEA). who.int The fetal liver then 16α-hydroxylates DHEA, forming 16α-hydroxydehydroepiandrosterone, a key precursor that is transported to the placenta for the synthesis of estriol. nih.govwho.int

Table 2: Enzymatic Pathways in Fetal-Placental and Hepatic Synthesis of 16α-Hydroxyprogesterone during Pregnancy

| Location | Enzyme(s) | Action | Substrate | Product |

| Fetal Liver | CYP3A4, CYP1A1 | 16α-hydroxylation | Progesterone | 16α-Hydroxyprogesterone wikipedia.org |

| Fetal Liver | 16α-hydroxylase | 16α-hydroxylation | Dehydroepiandrosterone (DHEA) | 16α-Hydroxydehydroepiandrosterone nih.govwho.int |

| Fetus | Reductases | Reduction at C20 and A/B rings | 16α-Hydroxyprogesterone | Reduced metabolites who.int |

| Fetus | Sulfokinases, Glucuronosyltransferases | Conjugation | 16α-Hydroxyprogesterone metabolites | Sulfated and glucuronidated conjugates who.int |

Metabolic Fate and Biotransformations of 16 Hydroxyprogesterone

Endogenous Metabolic Pathways and Derivatives

The fate of 16α-OHP within the body is dictated by its interaction with enzymes in steroidogenic tissues and the periphery. Although it is not a primary substrate in the main steroidogenic cascades, it can be modified by several key enzymes.

In human steroidogenic tissues, such as the adrenal glands, testes, and ovaries, 16α-hydroxyprogesterone is generally considered to be a terminal metabolite. wikipedia.orgnih.gov Unlike its isomer, 17α-hydroxyprogesterone, which is a crucial precursor for the synthesis of cortisol and androgens, 16α-OHP is not typically metabolized further within the primary steroid production pathways. nih.govnih.gov Its formation from progesterone (B1679170), catalyzed mainly by the enzyme CYP17A1, represents an endpoint in that specific metabolic branch. wikipedia.orgnih.gov This relative metabolic inertia in steroidogenic tissues means that once formed, it does not significantly contribute as an intermediate to the production of other major steroid hormones. wikipedia.orgnih.gov

Despite its general stability in steroidogenic tissues, studies have shown that 16α-OHP can be a substrate for certain adrenal and peripheral steroidogenic enzymes. nih.govresearch-nexus.netresearchgate.net Research has demonstrated that enzymes from the CYP11B family, as well as peripheral enzymes like steroid 5α-reductase (SRD5A) and aldo-keto reductase 1C2 (AKR1C2), are capable of metabolizing 16α-OHP. nih.govresearch-nexus.netresearchgate.net

Specifically, the adrenal enzyme CYP11B2 (aldosterone synthase) can catalyze the 11β-hydroxylation of 16α-OHP. nih.govresearch-nexus.net Subsequently, the resulting product, as well as 16α-OHP itself, can be acted upon by SRD5A, an enzyme involved in the "backdoor" pathway of androgen synthesis. nih.govresearchgate.netwikipedia.org The final step in this cascade can involve AKR1C2, which further reduces the molecule. nih.govresearchgate.net

The enzymatic transformations of 16α-OHP by CYP11B, SRD5A, and AKR1C2 lead to the identification of novel steroid metabolites. nih.govresearch-nexus.net Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) analyses have characterized these previously unheralded derivatives. nih.govresearchgate.net

The metabolism of 16α-OHP by these enzymes results in the following identified products:

4-pregnen-11β,16α-diol-3,20-dione , which is biosynthesized from 16α-OHP by the action of CYP11B2. nih.govresearch-nexus.netresearchgate.net

5α-pregnan-16α-ol-3,20-dione (16α-Hydroxy-dihydroprogesterone or 16OH-DHP4) , which is formed by the 5α-reduction of 16α-OHP, a reaction catalyzed by SRD5A. nih.govresearch-nexus.netresearchgate.net

5α-pregnan-11β,16α-diol-3,20-dione , another product of SRD5A action, in this case on 4-pregnen-11β,16α-diol-3,20-dione. nih.govresearch-nexus.netresearchgate.net

5α-pregnan-3α,16α-diol-20-one , which is the result of the conversion of 16OH-DHP4 by AKR1C2. nih.govresearch-nexus.netresearchgate.net

These findings indicate that while 16α-OHP is not a part of the classical steroidogenic pathway, it can enter alternative metabolic routes, giving rise to a new class of C21 steroids. nih.govresearchgate.net

| Substrate | Enzyme | Resulting Metabolite | Chemical Name |

|---|---|---|---|

| 16α-Hydroxyprogesterone | CYP11B2 | 11,16-diOHP4 | 4-pregnen-11β,16α-diol-3,20-dione |

| 16α-Hydroxyprogesterone | SRD5A | 16OH-DHP4 | 5α-pregnan-16α-ol-3,20-dione (16α-Hydroxy-dihydroprogesterone) |

| 11,16-diOHP4 | SRD5A | 11OH-16OH-DHP4 | 5α-pregnan-11β,16α-diol-3,20-dione |

| 16OH-DHP4 | AKR1C2 | 16OH-Pregnanediol | 5α-pregnan-3α,16α-diol-20-one |

Microbial Metabolism of 16-Hydroxyprogesterone

The gut microbiota plays a profound role in host physiology, including the extensive metabolism of steroids. These microbial biotransformations can significantly alter the structure and function of host-synthesized steroid hormones.

The collective metabolic capacity of the gut microbiota is vast and has been compared to that of the liver. semanticscholar.org Host-associated microbes possess a diverse array of steroid-modifying enzymes that can act on steroids excreted into the gut via the bile. nih.govasm.org These bacteria can perform reactions that are not typical of host enzymes, such as dehydroxylation and epimerization. asm.orgnih.gov This microbial activity is a key component of the "sterolbiome," where bacterial transformations of steroids can lead to the reabsorption of novel, biologically active compounds, influencing host health and disease. researchgate.net

16α-Hydroxyprogesterone is a known substrate for biotransformation by the gut microbiota. nih.govnih.gov Research has shown that intestinal bacteria can modify 16α-OHP through a series of reactions. A key transformation is the 16α-dehydroxylation, which involves the removal of the hydroxyl group at the C16 position. nih.govresearchgate.net This process, coupled with the reduction of the Δ¹⁶ double bond and the 3-oxo-Δ⁴ structure, ultimately leads to the formation of metabolites such as 17α-pregnanalone. asm.orgresearchgate.net The microbial metabolism of 16α-OHP is also known to produce 17-epiprogesterone derivatives, where the stereochemistry at the C17 position is inverted. nih.govnih.gov The urinary excretion of 17α-pregnanolone following intravenous administration of 16α-OHP indicates that these microbially-modified steroids are reabsorbed into systemic circulation. nih.gov

| Substrate | Microbial Action | Resulting Product(s) |

|---|---|---|

| 16α-Hydroxyprogesterone | 16α-dehydroxylation | 17-Epiprogesterone derivatives |

| 16α-dehydroxylation and reduction | 17α-Pregnanalone |

Side-Chain Modifications and Ring Reductions by Bacterial Enzymes

The intestinal microbiota plays a crucial role in the biotransformation of this compound. Gut bacteria possess a range of enzymes capable of modifying both the steroid nucleus and its side chain. These enzymatic actions significantly alter the structure of the parent compound, often as a prelude to its reabsorption and further metabolism by the host.

Key bacterial transformations of this compound include dehydroxylation, reduction of double bonds, and modifications of ketone groups. One of the most significant modifications is 16α-dehydroxylation, a reaction carried out by certain anaerobic bacteria. researchgate.netnih.gov This process typically involves the removal of the hydroxyl group at the C-16 position. For instance, gut bacteria can convert 16α-Hydroxyprogesterone into 17α-pregnanolone through a multi-step process that includes 16α-dehydroxylation, reduction of the Δ¹⁶ double bond, and subsequent reduction of the 3-oxo-Δ⁴ structure in the A-ring. researchgate.net

The anaerobic bacterium Eubacterium sp., particularly strain 144 isolated from fecal flora, has been identified as a key organism in these transformations. nih.govnih.govjst.go.jp This bacterium is capable of dehydrating 16α-Hydroxyprogesterone, which leads to the formation of Δ¹⁶-progesterone as an intermediate. nih.govnih.gov This intermediate, however, does not typically accumulate in significant amounts. Instead, it is further metabolized. Eubacterium sp. 144 possesses an inducible enzyme known as 16-dehydroprogesterone (B108162) reductase, which facilitates the formation of isoprogesterone. nih.gov The bacterium can also produce progesterone as a reduced end product. nih.gov

In addition to these modifications, anaerobic bacteria can also perform 21-dehydroxylation, which involves the removal of a hydroxyl group from the side chain, a reaction known to affect this compound among other corticosteroids. bioscientifica.com

The table below summarizes the key enzymatic reactions performed by gut bacteria on this compound and its immediate derivatives.

| Bacterial Species/Group | Enzyme/Reaction | Substrate | Product(s) |

| General Gut Bacteria | 16α-dehydroxylation, Δ¹⁶ reduction, 3-oxo-Δ⁴ reduction | 16α-Hydroxyprogesterone | 17α-pregnanolone |

| Eubacterium sp. 144 | 16α-Hydroxyprogesterone dehydratase | 16α-Hydroxyprogesterone | Δ¹⁶-progesterone (intermediate) |

| Eubacterium sp. 144 | 16-dehydroprogesterone reductase | 16-dehydroprogesterone / 16α-Hydroxyprogesterone | Isoprogesterone, Progesterone |

| Anaerobic Bacteria | 21-dehydroxylation | This compound | 21-deoxy metabolites |

Conjugation and Excretion Pathways

Following metabolism by host enzymes and intestinal microbiota, this compound and its metabolites must be rendered water-soluble to facilitate their excretion from the body. This is primarily achieved through phase II conjugation reactions, which mainly occur in the liver. nih.gov The principal conjugation pathways for steroids are glucuronidation and sulfation, which attach glucuronic acid or sulfate (B86663) groups to the steroid molecule, respectively. nih.govuni-giessen.de

Studies in humans have identified several key metabolites of this compound in the urine, which provides insight into its metabolic fate after administration. These urinary metabolites are typically found as conjugates. The administration of 16α-Hydroxyprogesterone leads to the excretion of several reduced compounds, demonstrating that extensive metabolism occurs in the host. acs.org

The primary urinary metabolites indicate that major structural changes include the reduction of the A-ring and the 20-keto group. For example, 3α,16α-dihydroxy-5α-pregnan-20-one and its 5β-epimer are significant metabolites found in urine. acs.org Further reduction of the 20-keto group leads to the formation of 5α-pregnane-3α,16α,20α-triol and 5β-pregnane-3α,16α,20α-triol. acs.org

The presence of metabolites like 17-isopregnanolone in the urine after 16α-Hydroxyprogesterone administration points to the importance of the enterohepatic circulation. oup.comacs.org It is hypothesized that 16α-Hydroxyprogesterone is first metabolized by gut bacteria (as described in section 3.2.3), and the resulting metabolites are then reabsorbed into circulation, conjugated in the liver, and finally excreted via the kidneys. nih.gov Evidence also points to the excretion of related C21 steroids, such as 16α-hydroxypregnenolone, as glucuronide conjugates. oup.com

While specific excretion percentages for this compound are not well-defined, data from the related compound hydroxyprogesterone (B1663944) caproate show that elimination occurs through both urine (approximately 30%) and feces (approximately 50%), with conjugated metabolites being the predominant form. bioscientifica.comwikipedia.org This suggests a similar dual-route excretion for this compound and its metabolites.

The table below lists the major identified human urinary metabolites of this compound.

| Metabolite Name | Chemical Name |

| 3α,16α-dihydroxy-5α-pregnan-20-one | 3α,16α-dihydroxy-5α-pregnan-20-one |

| 3α,16α-dihydroxy-5β-pregnan-20-one | 3α,16α-dihydroxy-5β-pregnan-20-one |

| 5α-pregnane-3α,16α,20α-triol | 5α-pregnane-3α,16α,20α-triol |

| 5β-pregnane-3α,16α,20α-triol | 5β-pregnane-3α,16α,20α-triol |

| 17-Isopregnanolone | 3α-hydroxy-5β,17α-pregnan-20-one |

Molecular Mechanisms of Action and Receptor Interactions

Interaction with Progesterone (B1679170) Receptors (hPR-A and hPR-B)

16-Hydroxyprogesterone has been shown to interact significantly with both isoforms of the human progesterone receptor (hPR), hPR-A and hPR-B, which are critical mediators of progesterone signaling in reproductive tissues and other parts of the body.

Studies have consistently demonstrated that this compound acts as an agonist for both hPR-A and hPR-B. nih.govscbt.comresearchgate.net This means it can bind to these receptors and trigger a cellular response similar to that of progesterone. The affinity of 16-OHP for these receptors, while significant, is somewhat lower than that of progesterone itself. It has been reported to possess approximately 67% of the binding affinity of progesterone for the hPR-A isoform and 43% for the hPR-B isoform. wikipedia.org

However, some research indicates a more complex interaction, suggesting that in certain cellular contexts, 16-OHP may act as a weak partial agonist, particularly for the PR-B isoform. researchgate.netnih.gov This suggests that the nature of its agonistic activity can be influenced by factors such as its concentration and the specific cell type being studied. researchgate.net

Table 1: Relative Binding Affinity of this compound for Human Progesterone Receptors (hPR)

| Compound | Receptor Isoform | Relative Binding Affinity (Compared to Progesterone) | Reference |

|---|---|---|---|

| This compound | hPR-A | ~67% | wikipedia.org |

The activation of progesterone receptors by 16-OHP has been compared to that of progesterone and its other metabolites. A notable finding is the effect of 5α-reduction on receptor activation. While the 5α-reduction of progesterone leads to a significant decrease in its ability to activate progesterone receptors, 16-OHP and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone (16OH-DHP4), exhibit comparable levels of receptor activation. nih.gov This indicates that the 16α-hydroxyl group may alter the steroid's structure in a way that preserves its activity even after 5α-reduction. Furthermore, at high concentrations (10 μM), 16-OHP has been shown to display PR agonist activity similar to that of progesterone in certain experimental cell systems. researchgate.net

Interaction with Androgen Receptors

Beyond its effects on progesterone receptors, 16-OHP also interacts with androgen receptors (AR).

Research has characterized this compound as a weak partial agonist of the androgen receptor. nih.govresearchgate.net This means that while it can bind to and activate the AR, the response it elicits is substantially weaker than that of potent androgens like testosterone. This weak activity suggests that under normal physiological concentrations, its androgenic effects are likely minimal, but they could become relevant in conditions where 16-OHP levels are significantly elevated. nih.gov

Interactions with Other Steroid Hormone Receptors

The interaction of this compound extends to other steroid receptors, most notably the mineralocorticoid receptor (MR), which is crucial for regulating electrolyte and water balance.

The interaction of 16-OHP with the mineralocorticoid receptor has yielded seemingly contradictory findings. One study reported that 16-OHP has a very low binding affinity for the MR, greater than 1 μM, which is significantly weaker than progesterone's affinity of approximately 1 nM. wikipedia.org This study also found no evidence of MR antagonism at concentrations up to 1 μM. wikipedia.org

In contrast, other evidence suggests that 16-OHP may possess antimineralocorticoid activity. When administered to humans, it was found to induce natriuresis (the excretion of sodium in the urine) at a level comparable to the known mineralocorticoid receptor antagonist, spironolactone. wikipedia.org Another study's findings also pointed towards 16-OHP antagonizing the effects of aldosterone (B195564), the primary endogenous mineralocorticoid, via the MR. wikipedia.org It is hypothesized that despite its weak binding affinity, 16-OHP might still exert significant antimineralocorticoid effects in specific cell types. wikipedia.org

Table 2: Binding Affinity of Progesterone and this compound for the Mineralocorticoid Receptor (MR)

| Compound | Mineralocorticoid Receptor (MR) Affinity | Reference |

|---|---|---|

| Progesterone | ~1 nM | wikipedia.org |

Glucocorticoid Receptor Transactivation Potential

This compound has been evaluated for its ability to activate the glucocorticoid receptor (GR). The process of GR transactivation involves the binding of a steroid to the receptor, which then translocates to the nucleus and activates gene expression. In a dual-luciferase assay using human embryonic kidney cells, the transactivation potential of this compound was measured and compared to cortisol, the primary endogenous glucocorticoid. The results indicated that this compound exhibits weak glucocorticoid activity. When compared to the reference steroid, cortisol, this compound showed a significantly lower capacity to induce gene expression via the glucocorticoid receptor.

| Compound | Relative Transactivation Potential Compared to Cortisol |

|---|---|

| Cortisol | Reference (100%) |

| This compound | Weak/Low |

| 21-deoxycortisol | 49% |

Enzymatic Regulation and Inhibition by this compound

This compound has been shown to act as an inhibitor of specific enzymes crucial for androgen biosynthesis. Studies utilizing human testicular fractions have elucidated its regulatory role.

Inhibition of C-17−C-20 Lyase Activity in Testicular Microsomal Fractions

Research has demonstrated that this compound acts as a competitive inhibitor of C-17,20-lyase (also known as 17α-hydroxyprogesterone aldolase) activity within the microsomal fraction of human testes. This enzyme is a key component of the cytochrome P450c17 complex and is essential for the conversion of 17-hydroxypregnenolone and 17-hydroxyprogesterone into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively, which are precursors to androgens. The inhibitory action of this compound specifically curtails the cleavage of the side-chain of 17α-hydroxypregnenes. The estimated inhibitor constant (Ki) for this competitive inhibition was determined to be 72 µM. It is noteworthy that other testicular enzymes involved in steroid metabolism, such as 17α-hydroxylase and 17β-hydroxysteroid dehydrogenase, were not affected by this compound at a concentration of 0.1 mM.

Non-Competitive Inhibition of 20α-Hydroxysteroid Dehydrogenase Activity

In addition to its effects on androgen synthesis, this compound also influences progesterone metabolism by inhibiting 20α-hydroxysteroid dehydrogenase (20α-HSD). This enzyme is responsible for converting progesterone into its less active metabolite, 20α-hydroxyprogesterone. In the testicular cytosol fraction, this compound was found to be a non-competitive inhibitor of 20α-HSD activity. The estimated inhibitor constant (Ki) for this non-competitive inhibition was 52.9 µM. This finding indicates that this compound can modulate the catabolism of progesterone through a distinct enzymatic pathway.

| Enzyme | Cellular Fraction | Type of Inhibition | Inhibitor Constant (Ki) |

|---|---|---|---|

| C-17,20-lyase | Microsomal | Competitive | 72 µM |

| 20α-Hydroxysteroid Dehydrogenase | Cytosol | Non-competitive | 52.9 µM |

Physiological and Biological Significance in Endocrine Systems

Role in Reproductive Endocrine Function

While not a primary reproductive hormone, 16-Hydroxyprogesterone demonstrates interactions with key reproductive pathways and receptors, suggesting a modulatory role.

The metabolism of progesterone (B1679170) by the enzyme cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) results in the formation of both 17α-hydroxyprogesterone and this compound in humans. nih.govresearchgate.net Research has demonstrated that this compound can directly interact with human progesterone receptors (hPR), which are fundamental to reproductive function. nih.govresearchgate.net It has been shown to bind to both isoforms of the progesterone receptor, hPR-A and hPR-B, and function as an agonist for both. nih.govresearchgate.net This activity suggests that this compound can modulate physiological responses that are dependent on progesterone receptor activation. researchgate.net Further studies have characterized its activity, along with its metabolite 16α-hydroxy-dihydroprogesterone (16OH-DHP4), as a weak partial agonist at the progesterone receptor PR-B. nih.gov

Interactive Data Table: Receptor Activity of this compound and Related Steroids

| Compound | Receptor Target | Observed Activity |

| This compound (16OHP4) | Progesterone Receptor (PR-A, PR-B) | Agonist nih.govresearchgate.net |

| This compound (16OHP4) | Progesterone Receptor (PR-B) | Weak Partial Agonist nih.gov |

| This compound (16OHP4) | Androgen Receptor (AR) | Weak Partial Agonist nih.gov |

| 16α-hydroxy-dihydroprogesterone (16OH-DHP4) | Progesterone Receptor (PR-B) | Weak Partial Agonist nih.gov |

| 16α-hydroxy-dihydroprogesterone (16OH-DHP4) | Androgen Receptor (AR) | Weak Partial Agonist nih.gov |

The compound has been putatively linked to reproductive function due to its interaction with progesterone receptors. nih.govresearchgate.net Evidence also points to the accumulation of this compound in specific reproductive tissues, such as the immature testis, further suggesting a localized biological role. researchgate.net Unlike 17α-hydroxyprogesterone, which is a key intermediate in the synthesis of other steroids, this compound is not readily metabolized further in major steroidogenic tissues, which may contribute to its accumulation. nih.govresearchgate.net

Contributions to Steroidogenesis in Specific Physiological Contexts

This compound is not a major intermediate in the classical steroidogenic pathways but participates in alternative metabolic routes and becomes significant in certain pathological states.

In the canonical pathways of steroid hormone synthesis, this compound is not considered a primary intermediary for the production of cortisol and aldosterone (B195564). The principal route for cortisol synthesis involves the conversion of progesterone to 17α-hydroxyprogesterone, not this compound. rupahealth.com However, research into alternative metabolic pathways has shown that this compound can be a substrate for certain adrenal enzymes. Specifically, the adrenal enzyme CYP11B2 can catalyze the conversion of this compound into 4-pregnen-11β,16α-diol-3,20-dione. nih.gov This indicates that while not on the main production line for cortisol or aldosterone, this compound can be processed within the adrenal cortex, suggesting a role in more minor or alternative steroidogenic pathways.

The clinical relevance of this compound becomes more apparent in conditions of disordered steroidogenesis, such as Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency. In this condition, the block in the cortisol synthesis pathway leads to the accumulation of precursor steroids. Elevated levels of this compound are characteristic of 21-hydroxylase deficiency. nih.gov It is believed that these elevated concentrations of this compound are not merely biomarkers but may actively contribute to the clinical features of the condition by inducing receptor-activated target genes. nih.gov

Broader Systemic Influence

Beyond its role in reproduction and adrenal metabolism, this compound may exert broader systemic effects through its interaction with various steroid receptors.

Interactive Data Table: Conditions Associated with Elevated this compound

| Condition | Pathophysiological Context |

| 21-Hydroxylase Deficiency (CAH) | Accumulation due to enzymatic block in cortisol pathway. nih.gov |

| Polycystic Ovary Syndrome (PCOS) | Potential dysregulation of steroid metabolism. nih.gov |

| Prostate Cancer | Altered androgen synthesis and metabolism. nih.gov |

| Testicular Feminization Syndrome | A condition of androgen insensitivity. nih.gov |

| Cryptorchidism | Undescended testes, associated with hormonal imbalances. nih.gov |

Potential Involvement in Mammary Gland Development

The development of the mammary gland is a complex process significantly influenced by steroid hormones, particularly progesterone. Given that this compound acts as an agonist at progesterone receptors, it is hypothesized to play a role in mammary gland development. wikipedia.orgnih.gov This potential involvement is predicated on its ability to bind to and activate both isoforms of the human progesterone receptor (hPR), hPR-A and hPR-B. nih.gov

Progesterone itself drives the proliferation of mammary epithelial cells, a critical aspect of mammary gland morphogenesis. nih.gov It induces two waves of proliferation: an initial small wave of progesterone receptor-positive (PR+) cells, followed by a larger wave of proliferation in progesterone receptor-negative (PR-) cells, mediated by paracrine signaling molecules like RANKL. nih.gov As an agonist, 16-OHP could theoretically contribute to these processes by activating the initial PR-dependent signaling cascade.

Research has established the relative binding affinity of 16α-OHP for progesterone receptors compared to progesterone itself, which underpins its potential biological activity in tissues like the mammary gland.

Relative Binding Affinity of 16α-Hydroxyprogesterone for Progesterone Receptors

| Receptor Isoform | Binding Affinity Relative to Progesterone |

|---|---|

| Progesterone Receptor A (PR-A) | Approximately 67% wikipedia.org |

| Progesterone Receptor B (PR-B) | Approximately 43% wikipedia.org |

Although direct extensive research on the specific effects of 16-OHP on mammary epithelial cells is limited, its demonstrated agonist activity at progesterone receptors provides a strong basis for its potential contribution to the hormonal regulation of mammary gland development. wikipedia.orgnih.gov

Hypothesized Roles in Cardiovascular and Central Nervous Systems

The physiological significance of this compound may extend to the cardiovascular and central nervous systems, although research in these areas is still emerging and the roles are considered hypothesized. wikipedia.org

Cardiovascular System:

Progesterone and its various metabolites are known to have effects on the cardiovascular system. mdpi.com Some progestins can influence blood pressure and vascular tone. nih.gov One study noted that 16α-OHP, when administered to humans, produced a natriuretic effect, which is the excretion of sodium in the urine. wikipedia.org This effect was similar to that of spironolactone, a medication used to treat high blood pressure. wikipedia.org This suggests that 16α-OHP may possess antimineralocorticoid activity, a property also seen with progesterone. wikipedia.org However, further studies revealed that 16α-OHP has a low affinity for the mineralocorticoid receptor (MR), though some findings still suggest it may antagonize the effects of aldosterone via the MR in certain cells. wikipedia.org The potential for 16-OHP to influence sodium balance and blood pressure warrants further investigation to clarify its role in cardiovascular regulation.

Central Nervous System (CNS):

Progesterone and its metabolites are known to be neuroactive, influencing neuronal excitability and function through various mechanisms, including interaction with intracellular receptors and neurotransmitter receptors. nih.govnih.gov These steroids can be synthesized within the CNS and are involved in processes like neuroprotection and myelination. nih.govmdpi.comcore.ac.uk Given that 16-OHP is a metabolite of progesterone, it is plausible that it could also have functions within the central nervous system. wikipedia.org However, specific research detailing the neurological effects of this compound is currently sparse. Its ability to cross the blood-brain barrier and its interaction with progesterone receptors, which are present in the brain, provide a basis for this hypothesis. nih.govmdpi.com Future research is needed to elucidate any specific roles of 16-OHP in neuromodulation or neuroprotection.

Stereochemistry and Isomeric Activity

Alpha- and Beta-Isomer Differentiation and Biological Specificity

The differentiation between the alpha- and beta-isomers of 16-hydroxyprogesterone is fundamentally based on the orientation of the hydroxyl group at the C16 position. In 16α-hydroxyprogesterone, the hydroxyl group projects downwards (axial), while in the 16β-isomer, it projects upwards (equatorial). This structural variance leads to distinct biological specificities, although research has predominantly focused on the alpha-isomer.

16α-Hydroxyprogesterone (16α-OHP) is a known endogenous steroid hormone and a metabolite of progesterone (B1679170) nih.gov. It is formed through the action of the enzyme cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) nih.govnih.gov. Studies have demonstrated that 16α-OHP can bind to and act as an agonist for both isoforms of the human progesterone receptor (hPR-A and hPR-B) nih.gov. This suggests a physiological role for this isomer in mediating progesterone-like effects. Furthermore, 16α-hydroxyprogesterone has been shown to be a weak partial agonist at the androgen receptor (AR) nih.govresearchgate.net.

In contrast, detailed information regarding the specific biological activities of 16β-hydroxyprogesterone is less prevalent in the scientific literature. While its existence as a stereoisomer is acknowledged, its physiological relevance, receptor interactions, and metabolic fate are not as well-characterized as those of its alpha counterpart. The biological specificity of each isomer is ultimately determined by how well its unique three-dimensional shape "fits" into the binding pockets of various protein targets.

Comparative Biological Activities of this compound Isomers

| Isomer | Progesterone Receptor (PR) Activity | Androgen Receptor (AR) Activity | Primary Biosynthetic Enzyme |

|---|---|---|---|

| 16α-Hydroxyprogesterone | Agonist (hPR-A and hPR-B) nih.gov | Weak Partial Agonist nih.govresearchgate.net | CYP17A1 nih.govnih.gov |

| 16β-Hydroxyprogesterone | Not well-characterized | Not well-characterized | Not well-characterized |

Impact of Stereochemical Configuration on Enzyme and Receptor Interactions

The stereochemical configuration of the hydroxyl group at C16 is a critical determinant of how this compound interacts with enzymes and receptors. The precise geometry of the binding site of a protein will favor interaction with one isomer over the other.

For 16α-hydroxyprogesterone , its interaction with the enzyme CYP17A1 is a key aspect of its biosynthesis. The active site of human CYP17A1 accommodates progesterone in a way that facilitates hydroxylation at the 16α-position nih.gov. This regio- and stereospecificity is a hallmark of many enzymatic reactions involving steroids.

Once formed, the alpha-configuration of the hydroxyl group in 16α-OHP allows it to fit into the ligand-binding domain of the progesterone receptor, leading to its agonist activity nih.gov. The specific contacts and conformational changes induced in the receptor upon binding are dependent on this stereochemistry. Any deviation from this, as would be the case with the beta-isomer, would likely alter the binding affinity and subsequent biological response.

While direct comparative studies on the enzyme and receptor interactions of 16β-hydroxyprogesterone are scarce, it can be inferred that the different spatial arrangement of its hydroxyl group would lead to altered interactions. For an enzyme, this could mean that 16β-hydroxyprogesterone is either not a substrate, is a poor substrate, or is metabolized differently. For a receptor, the binding affinity could be significantly lower, or it might not bind at all, rendering it biologically inactive at that target. It is also possible that the beta-isomer could interact with different sets of enzymes and receptors, leading to a unique biological profile, though this remains to be extensively studied.

Enzyme and Receptor Interactions of 16α-Hydroxyprogesterone

| Protein Target | Interaction Type | Significance |

|---|---|---|

| CYP17A1 | Substrate | Biosynthesis from Progesterone nih.govnih.gov |

| Progesterone Receptor (hPR-A, hPR-B) | Agonist | Mediates progestogenic effects nih.gov |

| Androgen Receptor (AR) | Weak Partial Agonist | Contributes to weak androgenic activity nih.govresearchgate.net |

Advanced Analytical Methodologies for 16 Hydroxyprogesterone Research

Quantitative and Qualitative Detection Techniques in Biological Matrices

The accurate measurement of 16-Hydroxyprogesterone in biological matrices like plasma, serum, and tissue extracts is challenging due to its low physiological concentrations and the presence of structurally similar isomers, most notably 17α-hydroxyprogesterone (17-OHP). frontiersin.org Immunoassays, while historically used, can be prone to cross-reactivity and matrix effects, leading to inaccurate results. semanticscholar.org Consequently, mass spectrometry-based methods have become the gold standard for their superior specificity and sensitivity. protocols.io

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the definitive identification and quantification of steroids, including this compound, in biological samples. This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

The core principle involves chromatographically separating 16-OHP from other endogenous compounds, particularly its isomers like 17-OHP, before detection by the mass spectrometer. frontiersin.org Following separation, the compound is ionized, typically using electrospray ionization (ESI), and the mass spectrometer isolates the specific precursor ion corresponding to 16-OHP. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity, ensuring that the detected signal originates from the target analyte. protocols.ionih.gov The use of stable isotope-labeled internal standards, such as deuterated forms of the analyte, is crucial for accurate quantification, as it corrects for variations in sample preparation and matrix effects. researchgate.netnih.govnih.gov

A significant analytical challenge is the baseline separation of 16-OHP from other steroids with the same molecular weight, such as 17-OHP, 11-deoxycorticosterone (DOC), and 11β-Hydroxyprogesterone. frontiersin.org Effective chromatographic methods are essential to resolve these compounds to prevent analytical interference and ensure accurate quantification. frontiersin.org

Table 1: Representative LC-MS/MS Parameters for Steroid Analysis

| Parameter | Description |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances from plasma or serum. protocols.ionih.gov |

| Chromatography | Reversed-phase columns (e.g., C18) with a gradient elution using mobile phases like methanol (B129727) and water with formic acid. protocols.ionih.gov |

| Ionization | Positive Electrospray Ionization (+ESI) is commonly used for these steroids. nih.gov |

| Mass Spectrometry | Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov |

| MRM Transitions | Specific precursor-to-product ion transitions are monitored for the analyte and its isotope-labeled internal standard. For example, a transition for the closely related 17-OHP is m/z 331.17 → 97.00. nih.gov |

| Internal Standard | A stable isotope-labeled version of the analyte (e.g., deuterated 17-OHP) is added to samples to ensure accurate quantification. researchgate.net |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) represents an evolution of the conventional LC-MS/MS technique, offering significant improvements in speed, resolution, and sensitivity. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems generate higher backpressures, leading to much more efficient chromatographic separations.

For this compound analysis, the enhanced resolving power of UHPLC is particularly advantageous for separating it from its structural isomers. frontiersin.org This results in sharper, narrower peaks and allows for complete baseline resolution in shorter run times, often under 10 minutes. frontiersin.orgwaters.com The increased peak concentration also leads to improved sensitivity. A study successfully developed a UHPLC-MS/MS method for the simultaneous measurement of 17 adrenal corticosteroid hormones, including 16-OHP, demonstrating complete baseline resolution of 16-OHP from its isomers 17-OHP, 11-OHP, and DOC. frontiersin.org This capability is critical for accurately assessing steroid profiles in research and clinical settings. frontiersin.org

Table 2: UHPLC-MS/MS Method Characteristics for Steroid Panel Including 16-OHP frontiersin.org

| Parameter | Value/Description |

| Chromatography System | UHPLC System |

| Column | C18 Column |

| Run Time | 7 minutes |

| Detection | Electrospray Ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM) |

| Sample Preparation | Liquid-Liquid Extraction |

| Key Advantage | Complete baseline resolution of structural analogs, including 16-OHP, 17-OHP, 11-OHP, and DOC, which share the same molecular mass. frontiersin.org |

| Imprecision | <10% |

| Recovery | 91.7% to 109.8% |

Isotopic Labeling and Tracing in Biochemical Studies

Isotopic labeling is an indispensable tool for elucidating the metabolic pathways, transport mechanisms, and physiological roles of endogenous compounds like this compound. By introducing atoms with a different isotopic composition (e.g., Carbon-14), researchers can trace the journey of a molecule through complex biological systems. openmedscience.comopenmedscience.com

Carbon-14 (¹⁴C) is a long-lived, low-energy beta-emitting isotope that serves as a gold standard for metabolic studies. openmedscience.comnih.gov Because ¹⁴C is chemically identical to the stable carbon-12, incorporating it into the this compound molecule does not alter its biochemical properties. openmedscience.com This allows the labeled compound to behave identically to its unlabeled counterpart within a biological system. openmedscience.com

In metabolic research, ¹⁴C-labeled this compound can be administered to in vitro systems (e.g., cell cultures, tissue homogenates) or in vivo models. By tracking the radioactivity, researchers can identify and quantify metabolites in various biological samples like urine, feces, and plasma. openmedscience.com This approach provides a comprehensive picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. openmedscience.comopenmedscience.com The high sensitivity of radiometric detection allows for the identification of even minor metabolites, which is crucial for building a complete metabolic map. openmedscience.com

Understanding the biosynthesis of this compound requires tracing its formation from precursor molecules. This is effectively achieved by using radiolabeled precursors in studies of steroidogenesis, the process of steroid hormone formation. nih.govnih.gov

A key method involves incubating steroidogenic tissues, such as fetal gonads, with a radiolabeled precursor like progesterone (B1679170). nih.gov Research on human fetal testes has demonstrated this principle effectively. In these studies, radiolabeled progesterone was used as a precursor to identify the resulting metabolites. The analysis revealed that the fetal testes metabolized the labeled progesterone into several compounds, including 16α-hydroxyprogesterone, thereby confirming its synthesis within this tissue. nih.gov This technique is one of the most effective ways to understand the fate of a molecule and the metabolic pathways in which it is involved. nih.gov By identifying which subsequent molecules inherit the radioactivity, scientists can definitively map the steps of the steroidogenic pathway. nih.gov

Table 3: Elucidation of this compound Synthesis via Radiolabeled Precursors nih.gov

| Parameter | Description |

| Objective | To identify the metabolic pathways of steroid synthesis in human fetal gonads. nih.gov |

| Methodology | Incubation of gonadal extracts with radiolabeled steroid precursors. nih.gov |

| Precursor Used | Radiolabeled Progesterone (P4) |

| Tissue Studied | Human Fetal Testes |

| Key Finding | Radiolabeled progesterone was metabolized into several steroids, including 16α-hydroxyprogesterone. nih.gov |

| Conclusion | This experiment provided direct evidence for the synthesis of 16α-hydroxyprogesterone from progesterone within the fetal testes, helping to elucidate the local steroidogenesis pathway. nih.gov |

Comparative Steroid Biochemistry and Regulatory Contexts

Position within the Broader Steroid Hormone Biosynthesis Network

16-Hydroxyprogesterone (16-OHP) is an endogenous progestogen that occupies a specific niche within the intricate network of steroid hormone biosynthesis. It is a metabolite of progesterone (B1679170), placing it downstream from the central steroidogenic precursors like cholesterol and pregnenolone (B344588). The primary pathway for its formation involves the 16α-hydroxylation of progesterone. This conversion is predominantly catalyzed by the enzyme Cytochrome P450 17A1 (CYP17A1), which is also responsible for the 17α-hydroxylation of progesterone to form 17α-hydroxyprogesterone (17α-OHP). nih.govnih.gov This dual catalytic activity of CYP17A1 positions 16-OHP as a branch-point metabolite from the mainstream steroidogenic cascade that leads to glucocorticoids, mineralocorticoids, and sex steroids.

The synthesis of 16-OHP occurs mainly in steroidogenic tissues such as the adrenal glands, testes, and ovaries, where CYP17A1 is expressed. nih.gov However, its formation is not restricted to these tissues. During pregnancy, other Cytochrome P450 enzymes, namely CYP3A4 and CYP1A1, contribute to the synthesis of 16-OHP from progesterone in the fetal liver and the placenta. nih.gov

Unlike 17α-OHP, which is a critical intermediate for the production of cortisol and androgens, 16-OHP is generally considered an end metabolite within the primary steroidogenic pathways in adrenal and gonadal tissues. nih.govresearchgate.net This is because it is not a substrate for further metabolism by the key steroidogenic enzymes that drive the synthesis of other major steroid hormones. researchgate.net Its presence in circulation and excretion in urine, however, confirms its role as a product of progesterone metabolism. nih.gov

Comparison of Biosynthesis and Metabolism with Other Progesterone Metabolites (e.g., 17α-Hydroxyprogesterone)

The biosynthesis and metabolic fate of this compound (16-OHP) present notable distinctions when compared to its isomer, 17α-hydroxyprogesterone (17α-OHP), a key intermediate in steroidogenesis.

Biosynthesis:

Both 16-OHP and 17α-OHP are synthesized from progesterone through the action of the same enzyme, Cytochrome P450 17A1 (CYP17A1). nih.govnih.gov This enzyme exhibits dual hydroxylase activity, catalyzing both 16α- and 17α-hydroxylation of progesterone. nih.govwikipedia.org However, the efficiency of these two reactions differs. The production of 17α-OHP is the major pathway, with the ratio of 16-OHP to 17α-OHP formation by human CYP17A1 reported to be between 1:2 and 1:4. This indicates that the catalytic activity of CYP17A1 favors 17α-hydroxylation.

Metabolic Fate:

A crucial difference lies in their subsequent metabolism. 17α-OHP is a pivotal precursor in the steroidogenic pathway. nih.govresearchgate.net It is further metabolized by 21-hydroxylase (CYP21A2) and 11β-hydroxylase (CYP11B1) to produce cortisol in the adrenal glands. nih.gov Additionally, through the action of 17,20-lyase, an activity also intrinsic to CYP17A1, 17α-OHP can be converted to androstenedione, a precursor for androgens and estrogens. mdpi.com

In stark contrast, 16-OHP is considered a terminal product in the primary steroidogenic tissues. nih.govnih.gov It is not a substrate for the major steroidogenic enzymes that act on 17α-OHP, and thus does not serve as an intermediate in the synthesis of glucocorticoids or sex hormones through the conventional pathways. researchgate.net

| Feature | This compound (16-OHP) | 17α-Hydroxyprogesterone (17α-OHP) |

|---|---|---|

| Precursor | Progesterone | Progesterone |

| Primary Synthesizing Enzyme | CYP17A1 | CYP17A1 |

| Role in Steroidogenesis | Minor metabolite, generally considered an end product in steroidogenic tissues. | Major intermediate in the biosynthesis of cortisol, androgens, and estrogens. |

| Further Metabolism in Steroidogenic Tissues | Not significantly metabolized further down the major steroid pathways. | Metabolized by CYP21A2, CYP11B1, and CYP17A1 (lyase activity). |

Enzymatic Interactions with Other Cytochrome P450 Enzymes and Steroid Dehydrogenases

While this compound (16-OHP) is primarily synthesized by CYP17A1 in steroidogenic tissues, its interaction with other enzymes reveals a broader metabolic potential.

Cytochrome P450 Enzymes:

Beyond CYP17A1, other P450 isoforms are involved in the formation of 16-OHP. During pregnancy, hepatic enzymes CYP3A4 and CYP1A1 in the fetal liver and placenta contribute to its synthesis from progesterone. nih.gov In vitro studies have confirmed that recombinant CYP3A4, CYP3A5, and CYP3A7 can all produce 16α-OHP from progesterone. rupahealth.com This highlights a role for these enzymes in progesterone metabolism outside of the classical steroidogenic pathways.

Although considered an end metabolite in the adrenal glands and gonads, 16-OHP can undergo further metabolism by other enzyme systems. Research has shown that it can be a substrate for adrenal CYP11B2, leading to the formation of novel steroids such as 4-pregnen-11β,16α-diol-3,20-dione.

Steroid Dehydrogenases:

16-OHP also interacts with peripheral steroidogenic enzymes, including steroid dehydrogenases. The enzyme 5α-reductase (SRD5A) can act on 16-OHP, catalyzing its conversion to 5α-pregnan-16α-ol-3,20-dione (16OH-DHP4). This 5α-reduced metabolite can then be further metabolized by aldo-keto reductase 1C2 (AKR1C2), a type of 3α-hydroxysteroid dehydrogenase, to form 5α-pregnan-3α,16α-diol-20-one. The aldo-keto reductase (AKR) superfamily of enzymes plays a significant role in the metabolism of various steroids, and the interaction of 16-OHP metabolites with these enzymes suggests a more complex metabolic fate than previously understood.

Human aldo-keto reductase enzymes, such as AKR1C1, are known to have 20-ketoreductase activity, which is crucial in the metabolism of progesterone. While the direct action of all AKR1C isoforms on 16-OHP is not fully elucidated, their involvement in the metabolism of its derivatives points to a broader network of enzymatic interactions for this compound.

| Enzyme | Interaction with this compound | Outcome |

|---|---|---|

| CYP17A1 | Primary synthesis from progesterone in steroidogenic tissues. | Formation of 16-OHP. |

| CYP3A4, CYP1A1 | Synthesis from progesterone, particularly in fetal liver and placenta. | Formation of 16-OHP. |

| CYP11B2 | Metabolism of 16-OHP. | Formation of 4-pregnen-11β,16α-diol-3,20-dione. |

| 5α-reductase (SRD5A) | Metabolism of 16-OHP. | Formation of 5α-pregnan-16α-ol-3,20-dione (16OH-DHP4). |

| Aldo-keto reductase 1C2 (AKR1C2) | Metabolism of 16OH-DHP4. | Formation of 5α-pregnan-3α,16α-diol-20-one. |

Regulatory Mechanisms Influencing 16-Hydroxylation Pathways

The production of this compound (16-OHP) is subject to regulatory mechanisms that influence the activity of the enzymes involved in its synthesis, primarily CYP17A1.

Allosteric Regulation:

The 16α-hydroxylation of progesterone can be influenced by other steroid metabolites through allosteric regulation. Studies in rabbit microsomal systems have shown that various compounds derived from progesterone metabolism can stimulate its 16α-hydroxylation. nih.gov Generally, reduction of the 20-keto or 3-keto group of progesterone and related compounds enhances this stimulatory effect. nih.gov These metabolites act as allosteric effectors, increasing the apparent Vmax/Km ratio for the 16α-hydroxylation reaction. nih.gov This suggests a feedback mechanism where the metabolic products of progesterone can modulate its further metabolism.

Genetic and Structural Regulation of CYP17A1:

The inherent 16α-hydroxylase activity of CYP17A1 is also determined by its genetic makeup and protein structure. Specific amino acid residues within the enzyme play a critical role in its substrate specificity and catalytic activity. For instance, the residue at position 105 in human CYP17A1 (Alanine) has been identified as important for its 16α-hydroxylase activity towards progesterone. nih.gov Variations in this and other residues can account for differences in the 16α-hydroxylase activity observed between species. nih.gov

Current Research Challenges and Future Directions

Further Elucidation of Undetermined Physiological Roles

A primary challenge in the study of 16-Hydroxyprogesterone (also referred to as 16-OHPROG or 16OHP4) is that its physiological role remains unclear researchgate.netnih.gov. It is produced in humans from the metabolism of progesterone (B1679170) by the enzyme cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) researchgate.netnih.gov. Unlike its well-studied isomer, 17α-hydroxyprogesterone (17-OHPROG), this compound is not typically metabolized further within steroid-producing tissues researchgate.netnih.gov. Although it can be readily detected in serum and urine, its specific functions in the body are not well characterized researchgate.netnih.gov.

Research has putatively linked this compound to reproductive functions researchgate.netnih.gov. Its levels are observed to be elevated in several clinical conditions, including 21-hydroxylase deficiency (21OHD), congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), prostate cancer, and cryptorchidism nih.govresearchgate.net. This association suggests that this compound may contribute to the pathology of these conditions, potentially by inducing receptor-activated target genes nih.govresearchgate.net. However, the direct causal relationships and the mechanisms behind these contributions are yet to be fully established. Future research must focus on in-vivo and in-vitro studies to delineate the specific biological activities of this compound and clarify its role in both normal physiological processes and various endocrine-related disorders.

Comprehensive Characterization of Receptor Interactions and Downstream Signaling Pathways

While some initial receptor interaction studies have been conducted, a comprehensive understanding of how this compound and its metabolites interact with various nuclear receptors is lacking. It has been demonstrated that this compound can bind to and act as an agonist for both isoforms of the human progesterone receptor, hPR-A and hPR-B researchgate.netnih.gov.

Further studies have shown that this compound and its 5α-reduced metabolite, 16α-hydroxy-dihydroprogesterone (16OH-DHP4), exhibit weak partial agonist activity towards the androgen receptor (AR) and the B-isoform of the progesterone receptor (PR-B) nih.govresearchgate.net. Interestingly, while the 5α-reduction of progesterone significantly decreases progesterone receptor activation, this compound and 16OH-DHP4 show comparable receptor activation, highlighting a unique structure-activity relationship that warrants further investigation nih.gov.

The current challenge is to move beyond initial binding assays to a more complete characterization of these interactions. This includes determining binding affinities with precision, identifying the downstream signaling pathways that are activated or inhibited upon receptor binding, and understanding the subsequent changes in gene expression. Elucidating these molecular mechanisms is critical to understanding how this compound exerts its biological effects.

| Compound | Receptor | Observed Activity | Source |

|---|---|---|---|

| This compound | Progesterone Receptor-A (PR-A) | Agonist | researchgate.netnih.gov |

| This compound | Progesterone Receptor-B (PR-B) | Agonist, Weak Partial Agonist | researchgate.netnih.govnih.gov |

| This compound | Androgen Receptor (AR) | Weak Partial Agonist | nih.gov |

| 16α-hydroxy-dihydroprogesterone (16OH-DHP4) | Progesterone Receptor-B (PR-B) | Weak Partial Agonist | nih.gov |

| 16α-hydroxy-dihydroprogesterone (16OH-DHP4) | Androgen Receptor (AR) | Weak Partial Agonist | nih.gov |

Investigation of Microbial Metabolites' Impact on Host Physiology and Endocrine Balance

The gut microbiome is increasingly recognized as a crucial regulator of host metabolism and a virtual endocrine organ tandfonline.com. Gut bacteria can metabolize host-derived steroids, influencing their systemic levels and biological activity tandfonline.comnih.gov. Research indicates that gut bacteria can metabolize this compound through processes of 16α-dehydroxylation and Δ¹⁶ reduction, which is followed by the reduction of the 3-oxo-Δ structure, ultimately forming 17α-pregnanalone researchgate.net.

The broader implications of this microbial activity on host physiology and endocrine balance are a significant area for future research. The gut microbiota can influence the levels of circulating sex steroids, and dysbiosis has been linked to various endocrine disorders tandfonline.com. Understanding how the microbial conversion of this compound into metabolites like 17α-pregnanalone impacts the host's endocrine system is a key challenge. Future studies should aim to identify the specific bacterial species and enzymes responsible for these transformations and determine how these microbial metabolites interact with host receptors and signaling pathways, potentially influencing health and disease states.

Q & A

Basic Research Questions

Q. What are the standard assays for quantifying 16-hydroxyprogesterone in biological samples, and how do researchers validate their accuracy?

- Methodological Answer : The most common assays include liquid chromatography-tandem mass spectrometry (LC-MS/MS) and immunoassays. LC-MS/MS is preferred for its high specificity, especially in distinguishing this compound from structurally similar steroids (e.g., 17-hydroxyprogesterone) . Validation requires assessing limits of detection (LOD), precision (intra- and inter-day variability), and recovery rates using spiked biological matrices. Cross-reactivity testing against related steroids is critical for immunoassays to avoid false positives .

Q. How should researchers handle and store this compound to ensure chemical stability during experiments?

- Methodological Answer : Store the compound in a desiccator at -20°C to prevent degradation. Avoid exposure to light, moisture, and high temperatures. Prior to use, confirm purity via melting point analysis (expected range: 216.4–218.5°C) and nuclear magnetic resonance (NMR) spectroscopy . For solutions, use inert solvents (e.g., dimethyl sulfoxide) and prepare fresh aliquots to minimize oxidation .

Advanced Research Questions

Q. What experimental design considerations are critical for in vivo studies investigating this compound's role in steroidogenesis?

- Methodological Answer :

Model Selection : Use adrenal cell lines (e.g., H295R) or animal models with intact steroidogenic pathways to assess enzymatic conversion pathways (e.g., CYP21A2 activity) .

Controls : Include negative controls (e.g., enzyme inhibitors like ketoconazole) and positive controls (e.g., known CYP17A1 substrates).

Endpoint Validation : Measure downstream metabolites (e.g., cortisol, androstenedione) via LC-MS/MS to confirm pathway activity .

- Threats to Validity: Genetic variability in animal models or cell line mutations may skew results. Mitigate by using CRISPR-validated cell lines or inbred animal strains .

Q. How can researchers resolve contradictions in literature regarding this compound's association with congenital adrenal hyperplasia (CAH)?

- Methodological Answer :

- Systematic Review Framework : Apply PRISMA guidelines to identify bias in existing studies. Prioritize studies with robust phenotyping (e.g., CYP21A2 genotyping) and standardized hormone thresholds .

- Meta-Analysis : Pool data using random-effects models to account for heterogeneity. Stratify by population (e.g., neonates vs. adults) and assay type (LC-MS/MS vs. immunoassay) .

- Experimental Replication : Reproduce key findings in controlled settings, ensuring adherence to protocols for sample collection and storage .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

Synthetic Routes : Use selective hydroxylation at C16 via Sharpless dihydroxylation or enzymatic catalysis (e.g., cytochrome P450 isoforms). Monitor reaction progress with thin-layer chromatography (TLC) .

Purification : Employ flash chromatography with gradients of ethyl acetate/hexane. Confirm purity (>95%) via high-performance liquid chromatography (HPLC) .

Characterization : Combine NMR (¹H, ¹³C), infrared (IR) spectroscopy, and high-resolution MS to verify structural modifications .

Q. How should researchers design longitudinal studies to assess this compound's diagnostic utility in endocrine disorders?

- Methodological Answer :

- Cohort Selection : Enroll participants with confirmed endocrine pathologies (e.g., CAH, polycystic ovary syndrome) and matched controls. Use power analysis to determine sample size .

- Data Collection : Standardize sampling times (e.g., morning fasting samples) and storage conditions (-80°C). Track confounders (e.g., medications, menstrual cycle phase) .

- Statistical Analysis : Apply mixed-effects models to account for repeated measures and covariates. Use receiver operating characteristic (ROC) curves to establish diagnostic thresholds .

Methodological Frameworks and Tools

- PICO Framework : For clinical studies, define Population, Intervention (e.g., this compound levels), Comparison (healthy controls), and Outcomes (e.g., diagnostic accuracy) .

- FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, exploring this compound's role in non-classic CAH fulfills novelty and clinical relevance .

- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by documenting experimental protocols in Supporting Information, including raw spectra and statistical code .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.